1-(1,3-Dimethyl-5-phenyl-1H-pyrazol-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Dimethyl-5-phenyl-1H-pyrazol-4-yl)ethanone is a chemical compound with the molecular formula C11H13N3O. It belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by a pyrazole ring substituted with a phenyl group and an ethanone moiety, making it a valuable scaffold in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1-(1,3-Dimethyl-5-phenyl-1H-pyrazol-4-yl)ethanone typically involves the reaction of methylhydrazine with 1,3-butanedione, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the cyclization process. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-(1,3-Dimethyl-5-phenyl-1H-pyrazol-4-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ethanone moiety to an alcohol group.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
1-(1,3-Dimethyl-5-phenyl-1H-pyrazol-4-yl)ethanone has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(1,3-Dimethyl-5-phenyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The pyrazole ring can mimic the structure of natural substrates, allowing it to bind to enzymes or receptors and modulate their activity. This binding can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects .
Vergleich Mit ähnlichen Verbindungen
1-(1,3-Dimethyl-5-phenyl-1H-pyrazol-4-yl)ethanone can be compared with other similar compounds, such as:
1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone: Similar in structure but with different substitution patterns on the pyrazole ring.
1-(5-Methyl-1H-pyrazol-4-yl)ethanone: Lacks the phenyl group, leading to different reactivity and applications.
1-(3-[3,5-Dimethyl-1H-pyrazol-1-yl)methyl]phenyl)methanamine: Contains an additional amine group, which can alter its biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C13H14N2O |
---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
1-(1,3-dimethyl-5-phenylpyrazol-4-yl)ethanone |
InChI |
InChI=1S/C13H14N2O/c1-9-12(10(2)16)13(15(3)14-9)11-7-5-4-6-8-11/h4-8H,1-3H3 |
InChI-Schlüssel |
VAIVARXZCVVRNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1C(=O)C)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.